(S)-piperidine-3-carboxamide
Overview
Description
(S)-piperidine-3-carboxamide is part of the piperidine family, a class of organic compounds that are characterized by their six-membered ring containing one nitrogen atom. Piperidine derivatives, including carboxamides, are of significant interest due to their diverse biological activities and applications in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of piperidine derivatives, such as piperidine carboxamides, often involves multi-component condensation reactions. For example, an efficient and versatile synthesis method for piperazine-2-carboxamides involves a one-pot, 4-component Ugi condensation (Rossen et al., 1997). This method could be adapted for synthesizing (S)-piperidine-3-carboxamide by choosing appropriate reactants.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of related compounds has been determined, revealing important aspects of their molecular geometry and conformation (Bartoszak-Adamska et al., 2011). These structural insights are crucial for understanding the chemical behavior and reactivity of (S)-piperidine-3-carboxamide.
Chemical Reactions and Properties
Piperidine derivatives participate in various chemical reactions, reflecting their chemical properties. For instance, piperidine carboxamides have been explored as catalysts and inhibitors in several chemical and biological processes, indicating their reactive nature and potential for selective interaction with biological molecules (Londregan et al., 2018).
Physical Properties Analysis
The physical properties of piperidine derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. Studies on related compounds provide insights into how structural variations affect these properties, which is relevant for the development of pharmaceutical formulations (Szafran et al., 2007).
Chemical Properties Analysis
The chemical properties of piperidine carboxamides, such as acidity, basicity, and reactivity towards various reagents, are key for their application in synthetic chemistry and drug development. For example, the synthesis and characterization of piperidine derivatives have highlighted their potential antimicrobial activity, showcasing the importance of understanding their chemical behavior (Zafar et al., 2019).
Scientific Research Applications
Specific Scientific Field
(S)-piperidine-3-carboxamide is part of the piperidine family, a class of organic compounds that are characterized by their six-membered ring containing one nitrogen atom. It has diverse applications in drug synthesis, catalysis, and material science .
Summary of the Application
Piperidine derivatives, including carboxamides, are of significant interest due to their diverse biological activities and applications in pharmaceutical chemistry. They participate in various chemical reactions, reflecting their chemical properties. For instance, piperidine carboxamides have been explored as catalysts and inhibitors in several chemical and biological processes.
Methods of Application or Experimental Procedures
The synthesis of piperidine derivatives, such as piperidine carboxamides, often involves multi-component condensation reactions. An efficient and versatile synthesis method for piperazine-2-carboxamides involves a one-pot, 4-component Ugi condensation. This method could be adapted for synthesizing (S)-piperidine-3-carboxamide by choosing appropriate reactants.
Results or Outcomes
The chemical properties of piperidine carboxamides, such as acidity, basicity, and reactivity towards various reagents, are key for their application in synthetic chemistry and drug development. The synthesis and characterization of piperidine derivatives have highlighted their potential antimicrobial activity.
Application in Environmental Science
Specific Scientific Field
(S)-piperidine-3-carboxamide has been used in the field of Environmental Science and Pollution Research .
Summary of the Application
In a study, a cost-effective approach was introduced to fabricate a porous and ionically surface-modified biochar-based alginate polymer networks composite (SBPC) through air drying . The SBPC demonstrated high copper binding capacities .
Methods of Application or Experimental Procedures
Characterization techniques were employed to evaluate the microstructure and adsorption mechanism, confirming the ability of the adsorbent’s carboxyl and hydroxyl groups to eliminate various heavy metal ions in water simultaneously .
Results or Outcomes
The SBPC showed remarkable stability, up to 10 desorption cycles, and achieved 98% Cu 2+ adsorption efficiency and 91.0% desorption . The cost analysis showed a cost of 125.68 INR/kg or 1.51 USD/kg, which is very low compared to the literature .
Anticancer Applications
Specific Scientific Field
(S)-piperidine-3-carboxamide has applications in the field of Oncology .
Summary of the Application
Piperidine and its derivatives, including (S)-piperidine-3-carboxamide, have been observed to have potential anticancer properties . They have therapeutic potential against various types of cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia .
Methods of Application or Experimental Procedures
Piperidine acts as a potential clinical agent against cancers when treated alone or in combination with some novel drugs . Several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB, etc., are regulated by these phytochemicals .
Pharmaceutical Applications
Specific Scientific Field
(S)-piperidine-3-carboxamide has applications in the field of Pharmaceutical Chemistry .
Summary of the Application
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Methods of Application or Experimental Procedures
The synthesis of piperidine derivatives often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Results or Outcomes
The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This has led to the development of fast and cost-effective methods for the synthesis of substituted piperidines .
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1 Treatment
Specific Scientific Field
(S)-piperidine-3-carboxamide has applications in the field of Virology .
Summary of the Application
(S)-Piperidine-3-carboxamide derivatives, specifically piperidine-4-yl-aminopyrimidines, have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 treatment.
Methods of Application or Experimental Procedures
These compounds, such as the 3-carboxamides series, have shown potent activity against wild-type HIV-1 and a range of NNRTI-resistant mutant viruses.
Quantum Information Processing
Specific Scientific Field
(S)-piperidine-3-carboxamide has applications in the field of Quantum Information Processing .
Summary of the Application
In a study, the 2 → 1 parity-oblivious multiplexing under the influence of experimental noise was treated, with its success probability serving as an indicator of nonclassicality .
Methods of Application or Experimental Procedures
This study establishes connections between various notions of nonclassicality within the context of what is commonly referred to as the simplest nontrivial scenario (a prepare and measure scenario comprised of four preparations and two binary-outcome tomographically complete measurements) .
Results or Outcomes
The study found that, below a certain threshold, all the different methods to witness nonclassicality agree . Consequently, an experimenter can choose the most suitable method based on their specific needs .
properties
IUPAC Name |
(3S)-piperidine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-6(9)5-2-1-3-8-4-5/h5,8H,1-4H2,(H2,7,9)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOCPVIXARZNQN-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801308526 | |
Record name | (3S)-3-Piperidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801308526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-piperidine-3-carboxamide | |
CAS RN |
88495-55-0 | |
Record name | (3S)-3-Piperidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88495-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S)-3-Piperidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801308526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.